molecular formula C4H11NO B8682289 1-Methylpropylhydroxyl amine

1-Methylpropylhydroxyl amine

Cat. No.: B8682289
M. Wt: 89.14 g/mol
InChI Key: LHYPXHNPQLMXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylpropylhydroxyl amine can be synthesized through several methods:

    Reduction of Nitriles: One common method involves the reduction of nitriles using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of haloalkanes with hydroxylamine.

Industrial Production Methods

Industrial production of N-hydroxy-2-butanamine often involves large-scale catalytic hydrogenation processes due to their efficiency and scalability. The use of metal catalysts such as palladium or platinum on carbon supports is common in these processes .

Chemical Reactions Analysis

Types of Reactions

1-Methylpropylhydroxyl amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH)

Major Products Formed

    Oxidation: Oximes, nitroso compounds

    Reduction: Primary amines

    Substitution: Various substituted amines and halides

Properties

Molecular Formula

C4H11NO

Molecular Weight

89.14 g/mol

IUPAC Name

N-butan-2-ylhydroxylamine

InChI

InChI=1S/C4H11NO/c1-3-4(2)5-6/h4-6H,3H2,1-2H3

InChI Key

LHYPXHNPQLMXDH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NO

Origin of Product

United States

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